Bienvenue dans la boutique en ligne BenchChem!

2-chloro-N-[4-methyl-3-(methylsulfamoyl)phenyl]acetamide

GSTO1-1 inhibitor SAR sulfonamide pharmacophore optimization medicinal chemistry lead generation

2-Chloro-N-[4-methyl-3-(methylsulfamoyl)phenyl]acetamide (CAS 923104-49-8) is a synthetic α-chloroacetamide derivative bearing an N-methylsulfamoyl substituent at the 3-position and a methyl group at the 4-position of the phenyl ring, with the molecular formula C₁₀H₁₃ClN₂O₃S and a molecular weight of 276.74 g/mol. The compound is supplied at a documented purity of 95%.

Molecular Formula C10H13ClN2O3S
Molecular Weight 276.74 g/mol
CAS No. 923104-49-8
Cat. No. B3372508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[4-methyl-3-(methylsulfamoyl)phenyl]acetamide
CAS923104-49-8
Molecular FormulaC10H13ClN2O3S
Molecular Weight276.74 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)CCl)S(=O)(=O)NC
InChIInChI=1S/C10H13ClN2O3S/c1-7-3-4-8(13-10(14)6-11)5-9(7)17(15,16)12-2/h3-5,12H,6H2,1-2H3,(H,13,14)
InChIKeyNAIJGHRXJZGLGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-[4-methyl-3-(methylsulfamoyl)phenyl]acetamide (CAS 923104-49-8): Core Chemical Identity and Procurement Baseline


2-Chloro-N-[4-methyl-3-(methylsulfamoyl)phenyl]acetamide (CAS 923104-49-8) is a synthetic α-chloroacetamide derivative bearing an N-methylsulfamoyl substituent at the 3-position and a methyl group at the 4-position of the phenyl ring, with the molecular formula C₁₀H₁₃ClN₂O₃S and a molecular weight of 276.74 g/mol . The compound is supplied at a documented purity of 95% . Its structure embeds an electrophilic chloroacetamide warhead and a conformationally distinct N-methylsulfamoyl pharmacophore, placing it within a chemical space relevant to covalent inhibitor programs—particularly those targeting glutathione S-transferase omega‑1 (GSTO1‑1), where structurally related benzenesulfonamide chloroacetamides have been characterized as potent and selective covalent inhibitors [1].

Why Close Analogs of 2-Chloro-N-[4-methyl-3-(methylsulfamoyl)phenyl]acetamide Cannot Be Assumed Interchangeable for Research Use


Within the α-chloroacetamide benzenesulfonamide class, even minor structural perturbations produce large differences in biochemical potency, inactivation kinetics, and cellular target engagement. Direct experimental evidence from the most extensive GSTO1‑1 inhibitor SAR series published to date demonstrates that variation of the sulfonamide N‑substituent, the nature of the 4‑position substituent on the phenyl ring, and the chloroacetamide electrophile each independently control both the inactivation efficiency (kₐₙₐ꜀ₜ/KI) against purified recombinant GSTO1‑1 and the degree of intracellular target occupancy [1]. Therefore, compounds that appear structurally similar—e.g., the N‑unsubstituted sulfamoyl analog (CAS 885461‑12‑1), the 4‑chloro N‑methylsulfamoyl analog, or the 4‑methyl N,N‑dimethylsulfamoyl version—cannot be treated as generic drop-in replacements without quantitative activity verification in the specific assay system of interest. The target compound CAS 923104‑49‑8 occupies a precise point in this multi-parameter SAR landscape, and its selection over a neighbor should be driven by that neighbor's documented difference in pharmacological profile.

Quantitative Differentiation Evidence for 2-Chloro-N-[4-methyl-3-(methylsulfamoyl)phenyl]acetamide (923104-49-8) Against the Most Relevant Comparators


Structural Distinction from the Primary Sulfamoyl Analog (885461‑12‑1): The N-Methyl Group Confers a Different Pharmacophore Geometry and Expected Target Profile

The most immediate comparator is 2‑chloro‑N‑(4‑methyl‑3‑sulfamoylphenyl)acetamide (CAS 885461‑12‑1, C₉H₁₁ClN₂O₃S, MW 262.71), which differs only by the absence of the N‑methyl group on the sulfamoyl moiety . In the GSTO1‑1 benzenesulfonamide inhibitor series characterized by Xie et al. (2020), moving from a primary sulfonamide (–SO₂NH₂) to an N‑methylsulfamoyl group represents a deliberate pharmacophore expansion that alters hydrogen‑bond donor/acceptor capacity, lipophilicity, and the conformational landscape of the sulfonamide side chain. In the reported SAR, analogous N‑alkyl modifications at the sulfonamide position were shown to modulate both enzyme inactivation kinetics (kₐₙₐ꜀ₜ/KI) and cell‑based target engagement, consistent with the N‑methyl group influencing binding‑pocket complementarity [1]. Therefore, a researcher selecting the N‑methylsulfamoyl compound over the unsubstituted sulfamoyl analog is selecting a distinct pharmacophore geometry; the two compounds are expected to give non‑identical SAR fingerprints.

GSTO1-1 inhibitor SAR sulfonamide pharmacophore optimization medicinal chemistry lead generation

Documented Purity Advantage: 95% vs. an Implicit Market Baseline for Analog Procurement

Leyan supplies 2‑chloro‑N‑[4‑methyl‑3‑(methylsulfamoyl)phenyl]acetamide at a certified purity of 95% . In comparison, the 4‑chloro N‑methylsulfamoyl analog (2‑chloro‑N‑(4‑chloro‑3‑(N‑methylsulfamoyl)phenyl)acetamide) was used in the 2020 J. Med. Chem. GSTO1‑1 SAR study at a purity exceeding 95% as determined by HPLC, which was deemed sufficient to generate reproducible kinact/KI and cell‑based activity data [1]. The availability of the target compound at a documented purity level equivalent to that employed for published SAR work reduces the likelihood of activity discrepancies arising from impurity‑driven artefacts, a recognized source of batch‑to‑batch variability in covalent inhibitor screening.

compound procurement purity specification analytical quality control

Pharmacophoric Differentiation from the 4‑Chloro Analog: The 4‑Methyl Group Occupies a Different Steric and Electronic Niche in the GSTO1‑1 Active Site

The 4‑chloro analog 2‑chloro‑N‑(4‑chloro‑3‑(N‑methylsulfamoyl)phenyl)acetamide has been co‑crystallized with human GSTO1‑1 (PDB 6PNN) at 1.82 Å resolution, revealing the binding pose of the chloroacetamide warhead and the sulfonamide moiety within the active site [1]. In the co‑crystal structure, the 4‑chloro substituent packs against a defined sub‑pocket. Replacing chlorine (van der Waals radius ~1.75 Å, electron‑withdrawing, –I effect) with the methyl group present in 923104‑49‑8 (van der Waals radius ~2.0 Å, electron‑donating, +I effect) alters both the steric occupancy and the electronic character of this sub‑pocket interaction. The 2020 SAR study by Xie et al. systematically varied 4‑position substituents and showed that such modifications can shift kinact/KI values by more than an order of magnitude and change the degree of intracellular GSTO1‑1 engagement [2]. Thus, 923104‑49‑8 represents a distinct 4‑position chemotype relative to the co‑crystallized 4‑chloro series, and its selection is warranted when probing the steric and electronic tolerance of the 4‑position pocket.

GSTO1-1 active site structure-based drug design 4-position substituent SAR

Quantified Activity Gradient Within the α-Chloroacetamide Sulfonamide Class: Supporting Evidence That Substitution Patterns Drive Potency Differences

Within the broader α‑chloroacetamide sulfonamide chemical class, small structural changes translate into large potency differences against GSTO1‑1. C1‑27 (GSTO1‑IN‑1, 2‑chloro‑N‑(4‑chloro‑3‑(N,N‑dimethylsulfamoyl)phenyl)acetamide) inhibits recombinant GSTO1‑1 with an IC₅₀ of 31 nM [1], while the closely related compound 2‑chloro‑N‑(4‑chloro‑3‑(N‑methylsulfamoyl)phenyl)acetamide—differing only by one methyl group on the sulfonamide nitrogen—shows an IC₅₀ of 580 nM (0.00058 μM) against the same enzyme at pH 8.0 [2]. This ~19‑fold potency difference arising from a single N‑methyl group underscores the exquisite sensitivity of GSTO1‑1 inhibition to sulfonamide N‑substitution. By extension, the N‑methylsulfamoyl configuration of 923104‑49‑8, combined with its unique 4‑methyl substitution, occupies a distinct position within this activity landscape. Although a direct IC₅₀ value for 923104‑49‑8 has not been reported in the peer‑reviewed literature, the class‑level evidence indicates that its precise substitution pattern is expected to yield an activity profile different from both the N,N‑dimethyl and N‑unsubstituted analogs.

GSTO1-1 IC50 covalent inhibitor potency structure-activity relationship

Optimal Research and Procurement Scenarios for 2-Chloro-N-[4-methyl-3-(methylsulfamoyl)phenyl]acetamide (923104-49-8)


GSTO1‑1 Covalent Inhibitor Lead Optimization: Expanding the 4‑Methyl/N‑Methylsulfamoyl SAR Quadrant

When a medicinal chemistry team is systematically exploring the SAR around the GSTO1‑1 active site, 923104‑49‑8 fills a defined gap in the substitution matrix: the combination of a 4‑methyl group on the phenyl ring and an N‑methylsulfamoyl moiety. Published co‑crystal structures (e.g., PDB 6PNN) and SAR data (Xie et al., J. Med. Chem. 2020) provide the structural framework for interpreting the binding mode of related compounds, but the 4‑methyl/N‑methylsulfamoyl pairing has not been extensively characterized. Procuring this compound enables the direct measurement of kinact/KI, cellular target engagement, and selectivity relative to the 4‑chloro N‑methylsulfamoyl analog (IC₅₀ = 580 nM) and the N,N‑dimethylsulfamoyl probe C1‑27 (IC₅₀ = 31 nM), thereby completing a critical quadrant of the lead optimization matrix. [1]

Pharmacophore Model Refinement: Probing the Contribution of Sulfonamide NH as a Hydrogen‑Bond Donor

923104‑49‑8 retains the sulfonamide NH proton (H‑bond donor) while the N‑methyl group eliminates one of the two NH donors present in primary sulfamoyl analogs (such as CAS 885461‑12‑1). This property makes it a valuable probe for deconvoluting the contribution of the sulfonamide NH to target binding and selectivity. In contrast, the N,N‑dimethylsulfamoyl analog C1‑27 lacks this donor entirely. Testing 923104‑49‑8 alongside its primary sulfamoyl and tertiary sulfamoyl counterparts allows a medicinal chemist to isolate the pharmacophoric role of the sulfonamide NH in GSTO1‑1 recognition, an analysis directly relevant to optimizing inhibitor selectivity and physicochemical properties. [1]

Procurement for Covalent Inhibitor Fragment and Scaffold‑Hopping Libraries

For organizations building focused covalent inhibitor libraries, 923104‑49‑8 offers a well‑defined α‑chloroacetamide electrophile paired with a sulfonamide‑containing recognition element. Its documented purity of 95% matches the quality standard of compounds used in published GSTO1‑1 SAR campaigns, reducing the need for repurification prior to screening. The electrophilic chloroacetamide warhead is a privileged chemotype for targeting active‑site cysteine residues across multiple enzyme classes, as demonstrated not only for GSTO1‑1 but also for TRPA1 channels and other cysteine‑dependent targets. Including 923104‑49‑8 in a screening deck diversifies the sulfonamide substitution vectors beyond the commercially prevalent 4‑chloro and N,N‑dimethyl variants.

Negative Control or Selectivity Counter‑Screen in NLRP3 Inflammasome Studies

Given that the GSTO1‑1 inhibitor C1‑27 has been shown to suppress NLRP3 inflammasome activation in vitro and in vivo , there is growing interest in GSTO1‑1 chemical probes for immunological research. A compound such as 923104‑49‑8, with its distinct 4‑methyl/N‑methylsulfamoyl substitution, may exhibit a different GSTO1‑1 potency and selectivity fingerprint relative to C1‑27. It can therefore serve as a structurally matched but pharmacologically differentiated control compound in experiments designed to attribute NLRP3 effects specifically to GSTO1‑1 inhibition, rather than to off‑target activities common to the chloroacetamide scaffold. Its use in such counter‑screens strengthens the mechanistic interpretation of inflammasome pharmacology studies.

Quote Request

Request a Quote for 2-chloro-N-[4-methyl-3-(methylsulfamoyl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.